molecular formula C10H22O5 B029129 Tetraglyme CAS No. 143-24-8

Tetraglyme

Cat. No. B029129
CAS RN: 143-24-8
M. Wt: 222.28 g/mol
InChI Key: ZUHZGEOKBKGPSW-UHFFFAOYSA-N
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Mechanism of Action

The mechanism of action of tetraglyme involves its ability to dissolve a wide range of organic compounds due to its polar aprotic nature. It interacts with molecules through physical absorption and minimal chemical interactions, making it an effective medium for chemical reactions and molecule transport .

Safety and Hazards

Tetraglyme may form explosive peroxides and may cause sensitization by skin contact . It also poses a possible risk of impaired fertility . It is recommended to avoid breathing mist, gas, or vapors, and to avoid contact with skin and eyes .

Future Directions

There is growing interest in the rational design of electrolytes for beyond lithium-ion systems by tuning the molecular-level interactions of solvate species present in the electrolytes . This review aims to illustrate the current understanding, compare results, and highlight future needs and directions to enable the deep understanding needed for the rational design of improved multivalent electrolytes .

Biochemical Analysis

Biochemical Properties

Tetraglyme has been found to interact with various biomolecules in its role as a solvent. For instance, it has been used in glucose sensors to enhance the linking of bio-mimetic molecules to the surface . It also helps in the selective adsorption of proteins while promoting cell adhesion .

Cellular Effects

The effects of this compound on cells are not fully understood. It has been noted that this compound can influence cell function through its role as a solvent. For example, it has been used in lithium-ion battery technology, where it may interact with various cellular components .

Molecular Mechanism

The molecular mechanism of this compound’s action is largely related to its properties as a solvent. It is known to form complexes with ions, which could potentially influence various biochemical reactions

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown to have an acceleration effect, especially when its concentrations are lower than 20% (v/v). This effect becomes more pronounced for glymes with longer chain length .

Metabolic Pathways

This compound is not a naturally occurring metabolite and is only found in individuals exposed to this compound or its derivatives . Therefore, it does not directly participate in metabolic pathways. It may indirectly influence metabolic flux or metabolite levels through its role as a solvent.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are likely influenced by its properties as a solvent. It has been suggested that this compound can affect ion transport, which could potentially influence its distribution within cells .

Preparation Methods

Tetraglyme is typically synthesized through the reaction of diethylene glycol monomethyl ether with thionyl chloride to form a chlorinated intermediate, which is then reacted with sodium ethoxide to produce this compound. The process involves filtration and vacuum distillation to obtain the final product . Industrial production methods often involve similar synthetic routes but on a larger scale, ensuring high purity and yield.

Chemical Reactions Analysis

Tetraglyme undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form corresponding glycol ethers.

    Reduction: It can be reduced using strong reducing agents, although this is less common.

    Substitution: this compound can participate in nucleophilic substitution reactions, where its ether groups can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.

Comparison with Similar Compounds

Tetraglyme is compared with other glycol ethers such as diethylene glycol dimethyl ether and triethylene glycol dimethyl ether. While all these compounds share similar solvent properties, this compound’s higher boiling point and thermal stability make it more suitable for high-temperature applications. Additionally, this compound’s ability to form complexes with ions distinguishes it from other glycol ethers .

Conclusion

This compound is a versatile compound with a wide range of applications in scientific research and industry. Its unique properties, including high thermal stability and excellent solvent capabilities, make it an invaluable asset in various fields.

properties

IUPAC Name

1-methoxy-2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethane
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InChI

InChI=1S/C10H22O5/c1-11-3-5-13-7-9-15-10-8-14-6-4-12-2/h3-10H2,1-2H3
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InChI Key

ZUHZGEOKBKGPSW-UHFFFAOYSA-N
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Canonical SMILES

COCCOCCOCCOCCOC
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Molecular Formula

C10H22O5
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DSSTOX Substance ID

DTXSID7044396
Record name 2,5,8,11,14-Pentaoxapentadecane
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Molecular Weight

222.28 g/mol
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Physical Description

Liquid, Liquid; [Merck Index] Clear colorless liquid; [Sigma-Aldrich MSDS]
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Record name Tetraethylene glycol dimethyl ether
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CAS RN

143-24-8
Record name Tetraglyme
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Synthesis routes and methods I

Procedure details

In using the dioxane solvent of "H", it is preferred to develop first with dioxane alone, followed by a mixture of dioxane and alkanol and finished with alkanol alone (for example, dioxane/dioxane:methanol mixture/methanol).
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Synthesis routes and methods II

Procedure details

By a procedure substantially similar to that of Example 3, an adduct of triethyl indium (TEI) and diethyl ether was prepared from indium (III) chloride and ethyl magnesium iodide. To this adduct sufficient tetraglyme was added to give a molar ratio of TEI to tetraglyme was 3:1. Diethyl ether was removed in vacuo at a bottom temperature of 74° C. Subsequently, pure TEI was obtained via dissociation of the adduct at 74°-115° C. and a pressure of <1 mbar. The TEI thereby obtained was subsequently subjected to fractional distillation at a pressure of <1 mbar. No metal impurities could be detected by ICP-OES in the distilled TEI.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of tetraglyme?

A1: this compound has the molecular formula CH3O(CH2CH2O)4CH3 and a molecular weight of 222.27 g/mol.

Q2: What spectroscopic techniques are commonly used to characterize this compound?

A2: Common techniques include:

  • Nuclear Magnetic Resonance (NMR): Provides information about the structure and dynamics of this compound molecules. [, , ]
  • Infrared Spectroscopy (IR): Identifies functional groups and their interactions within this compound and its complexes. [, , , ]
  • X-ray Photoelectron Spectroscopy (XPS): Analyzes the elemental composition and chemical states of this compound surfaces, particularly in coatings. [, , ]
  • Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS): Provides detailed surface chemical information, including molecular fragmentation patterns of this compound. [, , ]

Q3: How does the presence of this compound affect the ionic conductivity of polymer electrolytes?

A3: The effect depends on the specific system:

  • Dual-cation ionomers: this compound can have contrasting effects. In lithium-containing ionomers, it decreases ionic conductivity due to breaking up interconnected Li+ clusters [], while in sodium-containing ionomers, it enhances conductivity due to increased ion cluster rearrangement. []
  • Solid terpolymer electrolytes: this compound enhances ionic conductivity by providing more charge carrier mobility within the polymer matrix due to its abundant oxygen-containing functional groups. []

Q4: Is this compound stable at high temperatures?

A4: this compound exhibits good thermal stability, but its decomposition temperature can be influenced by the presence of other compounds, such as metal salts. [, , , ]

Q5: How does this compound interact with graphite surfaces?

A5: this compound exhibits stable adsorption on graphite surfaces, showing ordering and distorted adsorption behavior. This interaction has been observed experimentally using frequency-modulation atomic force microscopy and supported by density functional theory calculations. []

Q6: How is this compound used in the synthesis of metal nanoparticles?

A6: this compound acts as a multi-functional agent, serving as a solvent, surfactant, and reducing agent in a single reaction to produce metal nanoparticles with high yield and capacity. []

Q7: Can this compound be used for air sampling and analysis?

A7: Yes, this compound can efficiently scrub various volatile organic compounds from air and gas streams. This method, dubbed "air to water bridge", allows for air analysis using conventional water analysis techniques, offering a simpler and more cost-effective alternative to traditional methods. []

Q8: What is the role of this compound in chemical vapor deposition (CVD)?

A8: this compound is commonly used as a stabilizing ligand in barium and strontium precursors for CVD of thin films like barium strontium titanate (BST). It enhances precursor volatility and allows for lower deposition temperatures. [, , ]

Q9: How does this compound interact with proteins in a biological context?

A9: this compound coatings, particularly those deposited using radio frequency glow discharge (RFGD) techniques, exhibit ultra-low fibrinogen adsorption, a key factor in reducing platelet adhesion and thrombus formation. [, , , , ]

Q10: What is the role of complement activation in the foreign body response to this compound coatings?

A10: Despite the low protein adsorption, in vivo studies reveal inflammatory cell adhesion and fibrous capsule formation around implanted this compound coatings. This suggests the involvement of complement activation, an alternative pathway in the foreign body response, potentially triggered by the this compound surface. [, ]

Q11: How does the concentration of fibrinogen affect its adsorption to this compound surfaces?

A12: While this compound effectively resists fibrinogen adsorption at low concentrations, a previously unreported finding revealed increased fibrinogen adsorption from higher concentration solutions, suggesting a potential limitation of this compound's protein-resistant properties under physiological conditions. []

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